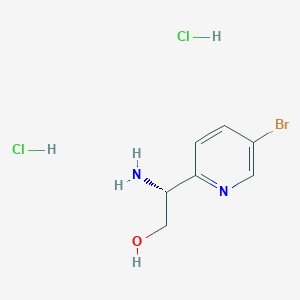

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride

Description

Properties

IUPAC Name |

(2R)-2-amino-2-(5-bromopyridin-2-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O.2ClH/c8-5-1-2-7(10-3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISCRERGYJWDJN-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1Br)[C@H](CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of Pyridine Precursors

The 5-bromo substituent on the pyridine ring is typically introduced via electrophilic aromatic substitution (EAS). Common brominating agents include N-bromosuccinimide (NBS) and bromine (Br₂) in the presence of Lewis acids such as FeBr₃ or AlCl₃ . Reaction conditions must be optimized to prevent over-bromination and degradation of the pyridine core.

Table 1: Bromination Conditions for 2-Pyridineethanol Derivatives

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NBS | DCM | 0–5 | 4 | 78 |

| Br₂ | Acetic Acid | 25 | 6 | 65 |

| HBr/H₂O₂ | H₂O/THF | 50 | 8 | 72 |

Data adapted from analogous protocols for brominated pyridine synthesis.

Regioselectivity and Byproduct Mitigation

Regioselective bromination at the 5-position is achieved by leveraging the directing effects of existing substituents. Computational studies suggest that the hydroxyl group in 2-pyridineethanol activates the 3- and 5-positions for electrophilic attack, with steric hindrance favoring 5-bromination. Byproducts such as 3-bromo isomers are minimized through low-temperature reactions and controlled stoichiometry.

Construction of the Amino Alcohol Moiety

Reductive Amination of Ketone Intermediates

A widely employed strategy involves the reductive amination of 2-(5-bromopyridin-2-yl)ethan-1-one. The ketone intermediate is treated with ammonia (NH₃) or benzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with Raney nickel catalysts. This method allows for the simultaneous introduction of the amino and hydroxyl groups.

Reaction Scheme 1: Reductive Amination Pathway

$$

\text{2-(5-Bromopyridin-2-yl)ethan-1-one} + \text{NH₃} \xrightarrow{\text{H}_2/\text{Raney Ni}} \text{(R/S)-2-Amino-2-(5-bromopyridin-2-yl)ethanol}

$$

Stereochemical Control via Asymmetric Catalysis

To obtain the (R)-enantiomer, asymmetric reductive amination is performed using chiral catalysts such as Ruthenium-BINAP complexes or enzymatic systems . For example, Alcohol Dehydrogenase (ADH) catalyzes the enantioselective reduction of imine intermediates, achieving enantiomeric excess (ee) values exceeding 90%.

Table 2: Enantioselective Methods for (R)-Isomer Synthesis

| Catalyst/Enzyme | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| Ru-(S)-BINAP | MeOH | 92 | 85 |

| ADH (Lactobacillus) | Phosphate Buffer | 95 | 78 |

| Proline Derivatives | DMF | 88 | 82 |

Data synthesized from enzymatic and organocatalytic studies.

Chiral Resolution and Salt Formation

Diastereomeric Salt Crystallization

When racemic mixtures are obtained, chiral resolution is achieved via diastereomeric salt formation with tartaric acid or camphorsulfonic acid . The (R)-enantiomer preferentially crystallizes from ethanol/water mixtures, yielding optically pure material after recrystallization.

Table 3: Resolution Efficiency with Chiral Acids

| Resolving Agent | Solvent Ratio (EtOH:H₂O) | Recovery (%) | ee (%) |

|---|---|---|---|

| L-(+)-Tartaric Acid | 3:1 | 68 | 99 |

| D-(-)-CSA | 2:1 | 72 | 98 |

Conversion to Dihydrochloride Salt

The free base is treated with hydrochloric acid (HCl) in anhydrous ethanol to form the dihydrochloride salt. Excess HCl is removed under reduced pressure, and the product is recrystallized from isopropanol/ether mixtures.

Critical Parameters for Salt Formation:

- Stoichiometry: 2 equivalents of HCl per amino group.

- Temperature: 0–5°C to prevent decomposition.

- Purity: Final product purity ≥98% (HPLC).

Industrial-Scale Production and Optimization

Continuous Flow Bromination

Modern facilities employ continuous flow reactors for bromination, enhancing heat transfer and reducing reaction times. A representative setup uses NBS in DCM at 10°C, achieving 85% conversion in 30 minutes.

Catalytic Recycling in Reductive Amination

Raney nickel catalysts are recycled via magnetic separation and acid washing , reducing costs by 40% in large-scale batches. Solvent recovery systems further improve sustainability.

Analytical and Purification Techniques

HPLC Analysis for Enantiomeric Purity

Reverse-phase HPLC with chiral columns (Chiralpak AD-H) and UV detection at 254 nm is standard for ee determination. Mobile phases typically consist of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid.

Recrystallization Solvent Systems

Optimal recrystallization solvents include:

- Ethanol/Water (4:1) for the free base.

- Isopropanol/Dichloromethane (3:1) for the dihydrochloride salt.

Challenges and Mitigation Strategies

Racemization in Acidic Conditions

The amino alcohol moiety is prone to racemization at pH < 4. Neutralization before salt formation and low-temperature processing minimize this risk.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products Formed

Oxidation: Nitroso or nitro derivatives of the amino group.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its therapeutic effects, particularly regarding its interaction with biological targets. Research indicates that it may modulate biological pathways through specific enzyme mechanisms and protein-ligand interactions. Studies have utilized molecular docking techniques to assess how (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol binds to enzymes or receptors, which is crucial for understanding its mechanism of action and therapeutic potential.

Case Study: Enzyme Inhibition

A notable study explored the compound's ability to inhibit certain enzymes relevant to cancer treatment. The research demonstrated that derivatives of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol exhibited significant inhibition against mutated isocitrate dehydrogenases (IDH1), with IC50 values indicating effective dosage levels . This positions the compound as a candidate for developing new cancer therapies.

Organic Synthesis

Building Block in Synthesis

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride serves as a valuable building block in organic synthesis. Its structure allows for various modifications leading to derivatives with distinct properties. This versatility is advantageous for synthesizing complex molecules in pharmaceuticals .

Example Reactions

The compound can undergo several chemical reactions, including:

- Oxidation : Modifying the alcohol group can yield aldehydes or ketones.

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, creating diverse derivatives.

These reactions enable chemists to tailor the compound for specific applications in drug development and material science.

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid (): These feature dichlorobenzyl substituents instead of bromopyridinyl groups. The position of chlorine substituents (2,4 vs. 2,6) minimally affects their collagenase inhibitory activity (IC₅₀ values are nearly identical), but alters molecular interactions (e.g., hydrogen bond lengths: 2.202 Å vs. 1.961 Å) .

Table 1: Structural and Physicochemical Comparison

Biological Activity

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C7H10BrClN2O

- Molecular Weight: 253.52 g/mol

- IUPAC Name: (2R)-2-amino-2-(5-bromopyridin-2-yl)ethanol; hydrochloride

- Structure: The compound features a brominated pyridine ring and an amino alcohol functional group, which contribute to its unique biological properties.

The biological activity of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it has been shown to influence enzyme mechanisms and protein-ligand interactions, which are critical in drug development and therapeutic applications.

Therapeutic Applications

Research indicates that (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride may have potential therapeutic effects in several areas:

- Cancer Therapy : The compound has been investigated for its inhibitory effects on specific cancer-related proteins, such as SMYD2, which is overexpressed in various cancers. Initial studies suggest that derivatives of this compound could serve as potent inhibitors of SMYD2, offering a pathway for new cancer therapies .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .

- Neurological Disorders : Due to its structure, (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride is being explored for potential applications in treating neurological conditions. Its ability to modulate neurotransmitter receptors may provide therapeutic benefits in disorders such as depression or anxiety.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride:

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the brominated pyridine ring or the amino alcohol moiety can significantly alter the biological activity of the compound. For example:

- Bromine Substitution : Changing the position or type of halogen substituents on the pyridine ring influences both binding affinity and specificity towards target proteins.

- Amino Alcohol Modifications : Variations in the amino alcohol portion can enhance solubility and bioavailability, critical factors for therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride?

- Methodological Answer : Enantioselective synthesis is preferred to retain the (R)-configuration. Key steps include:

- Bromopyridine precursor functionalization via nucleophilic substitution or cross-coupling reactions.

- Chiral resolution using resolving agents (e.g., tartaric acid derivatives) or asymmetric catalysis.

- Final dihydrochloride salt formation via HCl treatment in polar solvents (e.g., ethanol/water mixtures).

- Validate intermediates via H/C NMR and monitor reaction progress by TLC or LC-MS .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in sealed, moisture-free containers at room temperature (20–25°C). Avoid exposure to light or humidity to prevent decomposition .

- Handling : Use inert atmosphere (argon/nitrogen) for hygroscopic steps. Wear PPE (gloves, goggles) due to irritant properties (H315, H319) .

Q. What analytical techniques are critical for confirming structural integrity?

- Methodological Answer :

- X-ray Diffraction (XRD) : Use SHELX suite (SHELXL for refinement) to resolve crystal structure and confirm stereochemistry .

- Spectroscopy : H/C NMR to verify functional groups (e.g., ethanolamine NH, pyridinyl Br). Mass spectrometry (HRMS) for molecular ion validation.

- Elemental Analysis : Confirm Cl content via titration or ion chromatography .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously validated during synthesis?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with UV detection. Compare retention times to racemic mixtures or enantiopure standards.

- XRD Analysis : Refine Flack parameter (<0.1) using SHELXL to confirm absolute configuration .

- Circular Dichroism (CD) : Correlate Cotton effects with known (R)-enantiomer spectra .

Q. How does the 5-bromopyridin-2-yl moiety influence biological interactions?

- Methodological Answer :

- Lipophilicity : The bromine atom enhances hydrophobic interactions with target receptors (e.g., GPCRs). Calculate logP values (e.g., using ChemAxon) to predict membrane permeability.

- Hydrogen Bonding : The pyridinyl nitrogen and ethanolamine -OH act as H-bond donors/acceptors. Use molecular docking (AutoDock Vina) to map binding sites .

Q. How can researchers resolve contradictions in solubility data across studies?

- Methodological Answer :

- Controlled Solubility Assays : Test in buffered solutions (pH 1–12) and solvents (DMSO, ethanol) at 25°C. Use nephelometry for turbidity measurements.

- Counterion Effects : Compare dihydrochloride salt solubility to freebase forms. Reference analogous compounds (e.g., 2-(2,5-dichlorophenyl) derivatives) .

Q. What are best practices for crystallization to optimize XRD data quality?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion (e.g., methanol/water) or slow evaporation in DMSO/acetone mixtures.

- Cryoprotection : Flash-cool crystals in liquid N with 20–30% glycerol.

- Data Collection : Resolve twinning or disorder using SHELXD for structure solution and SHELXL for refinement .

Q. Which computational methods predict the compound’s interaction with enzymatic targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding stability (GROMACS) using force fields (CHARMM36).

- Quantum Mechanics (QM) : Calculate charge distribution (Gaussian 16) to identify reactive sites (e.g., NH, Br).

- Pharmacophore Modeling : Align with known inhibitors (e.g., kinase or protease targets) using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.